![molecular formula C24H32ClFN6O B12403144 7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one involves multiple steps, including the formation of the quinazolinone core and the subsequent introduction of the various substituents. The specific synthetic routes and reaction conditions can vary, but typically involve:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The various substituents, such as the 2-chlorophenyl and 6-fluoro groups, can be introduced through nucleophilic substitution reactions.
Addition of Amino Groups: The amino groups can be added through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the quinazolinone core.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents onto the quinazolinone core.
Aplicaciones Científicas De Investigación
7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: As a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but may involve:
Binding to Proteins: The compound may bind to specific proteins, altering their function and leading to downstream effects.
Modulation of Enzymatic Activity: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one: can be compared with other similar compounds, such as:
Spermine Hydrochloride: A polyamine with similar structural features, but lacking the quinazolinone core.
N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide: Another polyamine derivative with different substituents.
The uniqueness of This compound lies in its combination of the quinazolinone core with the specific substituents, which may confer unique biological and chemical properties.
Propiedades
Fórmula molecular |
C24H32ClFN6O |
|---|---|
Peso molecular |
475.0 g/mol |
Nombre IUPAC |
7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C24H32ClFN6O/c25-19-8-2-1-7-17(19)23-31-21-16-22(20(26)15-18(21)24(33)32-23)30-14-6-13-29-11-4-3-10-28-12-5-9-27/h1-2,7-8,15-16,28-30H,3-6,9-14,27H2,(H,31,32,33) |
Clave InChI |
UEAYNKFJXGVWBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=CC(=C(C=C3C(=O)N2)F)NCCCNCCCCNCCCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


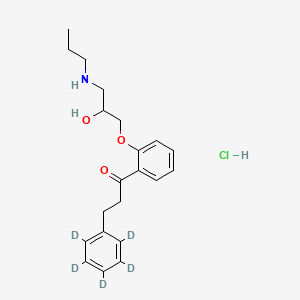
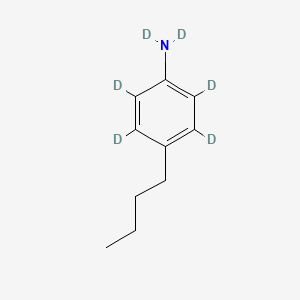
![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)

![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)


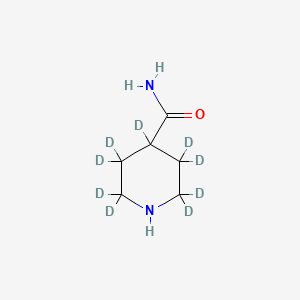
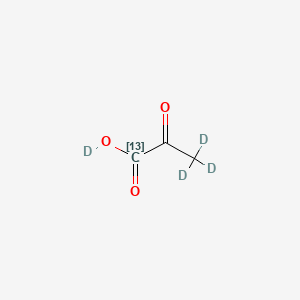
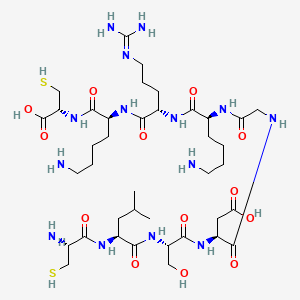


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
